4-Methoxypyridine N-oxide hydrate
Overview
Description
4-Methoxypyridine N-oxide hydrate is a substituted pyridine N-oxide. It is known for forming 1:1 complexes with manganese chloride and nickel chloride salts . This compound is often used in chemical synthesis and has been studied for its reaction mechanisms with various reagents .
Mechanism of Action
Target of Action
It’s known that n-oxides, in general, are important organic intermediates widely used in organic synthesis . They often act as oxidizing agents or reaction intermediates .
Mode of Action
4-Methoxypyridine N-oxide hydrate is a heteroaromatic N-oxide . It’s used as a nucleophilic catalyst in oligonucleotide synthesis and free radical polymerization . The compound interacts with its targets through its N-oxide group, which can participate in various chemical reactions .
Biochemical Pathways
It’s known to be involved in the synthesis of dihyropyridin-4-ones, which serve as potential ligands for neuronal nicotinic acetylcholine receptors .
Result of Action
It’s known to be used in the stereocontrolled synthesis of various compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxypyridine N-oxide hydrate can be synthesized through the oxidation of 4-methoxypyridine using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methoxypyridine N-oxide hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form more complex oxides.
Reduction: It can be reduced using diboron reagents to yield 4-methoxypyridine.
Substitution: It participates in substitution reactions where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Diboron reagents such as bis(pinacolato)diboron.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Higher oxides of pyridine.
Reduction: 4-Methoxypyridine.
Substitution: Derivatives of pyridine with different functional groups.
Scientific Research Applications
4-Methoxypyridine N-oxide hydrate is used in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridine N-oxide: Similar in structure but with a methyl group instead of a methoxy group.
Pyridine N-oxide: Lacks the methoxy substitution, making it less reactive in certain reactions.
4-Chloropyridine N-oxide: Contains a chlorine atom, which alters its reactivity and applications.
Uniqueness
4-Methoxypyridine N-oxide hydrate is unique due to its methoxy group, which enhances its ability to form hydrogen bonds and participate in specific chemical reactions. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-methoxy-1-oxidopyridin-1-ium;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.H2O/c1-9-6-2-4-7(8)5-3-6;/h2-5H,1H3;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJMARLKAXBQBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=[N+](C=C1)[O-].O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207511-18-0 | |
Record name | 4-Methoxypyridine N-oxide hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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